An In-Depth Technical Guide to the Chemical Structure and Properties of Aripiprazole-d8
An In-Depth Technical Guide to the Chemical Structure and Properties of Aripiprazole-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of Aripiprazole-d8, a deuterated analog of the atypical antipsychotic drug Aripiprazole. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical, spectroscopic, and pharmacological characteristics.
Chemical Structure and Identification
Aripiprazole-d8 is a synthetic, deuterated version of Aripiprazole where eight hydrogen atoms on the butoxy chain have been replaced with deuterium. This isotopic labeling is primarily for use as an internal standard in pharmacokinetic studies and other quantitative analyses.
The chemical structure of Aripiprazole is characterized as a quinolinone derivative.[1] It is specifically an N-arylpiperazine substituted with a 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl group at one nitrogen of the piperazine ring and a 2,3-dichlorophenyl group at the other.[1] The IUPAC name for Aripiprazole is 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one.[1]
For Aripiprazole-d8, the deuteration occurs on the butyl chain connecting the piperazine and quinolinone moieties. The formal name is 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy-1,1,2,2,3,3,4,4-d8]-3,4-dihydro-2(1H)-quinolinone.
Aripiprazole: Cl-C6H3-N1(C4H8)N1-C4H8-O-C9H8NO
Aripiprazole-d8: Cl-C6H3-N1(C4H8)N1-C4D8-O-C9H8NO
Physicochemical Properties
The introduction of deuterium atoms results in a slight increase in the molecular weight of Aripiprazole-d8 compared to its non-deuterated counterpart. Other physicochemical properties are generally expected to be very similar.
| Property | Aripiprazole | Aripiprazole-d8 |
| Molecular Formula | C23H27Cl2N3O2[2] | C23H19D8Cl2N3O2 |
| Molecular Weight | 448.39 g/mol | 456.4 g/mol [3] |
| CAS Number | 129722-12-9[2] | 1089115-04-7[3] |
| Melting Point | 139 °C[2] | 123-126 °C (Predicted)[4] |
| Boiling Point | 646.2 °C (Predicted)[5] | 646.2 °C at 760 mmHg (Predicted)[4] |
| Solubility | Poorly soluble in water.[6] Soluble in organic solvents like ethanol, DMSO, and DMF.[7] | Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (1 mg/ml).[3] |
Experimental Protocols:
Solubility Determination (General Method): A standard method for determining the solubility of a compound like Aripiprazole involves adding an excess amount of the solid to a solvent of interest.[6] The mixture is then agitated (e.g., in an orbital shaker) at a controlled temperature until equilibrium is reached (typically 24-48 hours).[6] After reaching equilibrium, the suspension is filtered to remove any undissolved solid.[6] The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6]
Melting Point Determination (General Method): Differential Scanning Calorimetry (DSC) is a common technique used to determine the melting point of crystalline solids like Aripiprazole. A small, precisely weighed sample is heated in a sealed pan at a controlled rate. The instrument measures the difference in heat flow between the sample and a reference pan as a function of temperature. The melting point is identified as the temperature at which an endothermic peak, corresponding to the phase transition from solid to liquid, is observed.
Spectroscopic Properties
Spectroscopic analysis is crucial for confirming the identity and purity of Aripiprazole-d8.
Mass Spectrometry
Mass spectrometry is a key technique for confirming the isotopic enrichment of Aripiprazole-d8.
| Compound | Method | Key Ions (m/z) |
| Aripiprazole | GC-MS | 306, 292, 218[7] |
| Aripiprazole-d8 | UPLC-MS/MS | 456.3 → 293.07[8] |
Experimental Protocol: UPLC-MS/MS for Aripiprazole-d8 in Plasma A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method can be used for the quantification of Aripiprazole and its deuterated internal standard, Aripiprazole-d8, in plasma samples.[8] The analysis is typically performed on a C18 reversed-phase column. The mobile phase often consists of a gradient of an aqueous buffer (e.g., ammonium acetate/formic acid in water) and an organic solvent (e.g., methanol). Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. For Aripiprazole-d8, the transition of the parent ion (m/z 456.3) to a specific product ion (m/z 293.07) is monitored for quantification.[8]
NMR Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure. In Aripiprazole-d8, the signals corresponding to the butoxy chain protons would be absent in the ¹H NMR spectrum.
¹H NMR Data for Aripiprazole (in CDCl₃):
-
1.65 - 1.85 ppm (m, 4H): Methylene protons of the butyl chain.
-
2.49 ppm (t, 2H): Methylene protons of the butyl chain.
-
2.51 ppm (t, 2H): Methylene protons of the quinolinone ring.
-
2.59 - 2.64 ppm (m, 4H): Piperazine ring protons.
-
2.89 ppm (t, 2H): Methylene protons of the quinolinone ring.
-
3.08 ppm (m, 4H): Piperazine ring protons.
-
3.97 ppm (t, 2H): Methylene protons of the butyl chain attached to oxygen.
-
6.32 - 7.17 ppm (m, 6H): Aromatic protons.
-
8.04 ppm (s, 1H): NH proton of the quinolinone ring.[9]
Experimental Protocol: NMR Spectroscopy (General Method) ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Key IR Absorption Bands for Aripiprazole (KBr pellet):
-
3196, 3108 cm⁻¹: N-H stretching vibrations.
-
2948, 2819 cm⁻¹: C-H stretching vibrations.
-
1675 cm⁻¹: C=O (amide) stretching vibration.
-
1274 cm⁻¹: C-O (ether) stretching vibration.[9]
Experimental Protocol: IR Spectroscopy (General Method) The IR spectrum is commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet, where a small amount of the compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used, where the sample is placed directly on a crystal surface.
Pharmacological Properties
The pharmacological profile of Aripiprazole-d8 is expected to be identical to that of Aripiprazole, as deuteration at non-metabolic sites generally does not alter the drug's mechanism of action or receptor binding affinities.
Mechanism of Action
Aripiprazole's efficacy in treating schizophrenia and other psychiatric disorders is thought to be mediated through a combination of partial agonist activity at dopamine D₂ and serotonin 5-HT₁ₐ receptors and antagonist activity at serotonin 5-HT₂ₐ receptors. This unique mechanism of action distinguishes it from other atypical antipsychotics.
Receptor Binding Affinity
Aripiprazole exhibits high affinity for several neurotransmitter receptors.
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D₂ | 0.34 |
| Dopamine D₃ | 0.8 |
| Serotonin 5-HT₁ₐ | 1.7 |
| Serotonin 5-HT₂ₐ | 3.4 |
Experimental Protocol: Receptor Binding Assay (General Method) Receptor binding assays are typically performed using cell membranes prepared from cells expressing the receptor of interest. A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (Aripiprazole). After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity on the filters is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Metabolism
Aripiprazole is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP2D6 through dehydrogenation, hydroxylation, and N-dealkylation. The major active metabolite is dehydro-aripiprazole. The deuteration in Aripiprazole-d8 is on the butoxy chain, which is not a primary site of metabolism. Therefore, its metabolic profile is expected to be very similar to that of Aripiprazole.
Conclusion
Aripiprazole-d8 is an essential tool for the quantitative bioanalysis of Aripiprazole. Its chemical and pharmacological properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased molecular weight due to isotopic labeling. This guide provides a foundational understanding of Aripiprazole-d8 for researchers and drug development professionals, summarizing its key characteristics and providing an overview of relevant experimental methodologies.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Aripiprazole spectral data [orgspectroscopyint.blogspot.com]
